molecular formula C16H28S B1283631 3,4-Dihexylthiophene CAS No. 122107-04-4

3,4-Dihexylthiophene

Cat. No. B1283631
M. Wt: 252.5 g/mol
InChI Key: YIRIIAIZQBBXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihexylthiophene is a derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The hexyl groups attached to the 3rd and 4th positions of the thiophene ring make it a dialkylthiophene, which is a structural motif commonly found in conjugated polymers used in organic electronics. The presence of the hexyl side chains typically enhances the solubility and processability of the polymer, making it suitable for applications such as organic photovoltaics and field-effect transistors.

Synthesis Analysis

The synthesis of 3,4-dihexylthiophene derivatives and related compounds involves various strategies, including Grignard metathesis (GRIM) polymerization, as mentioned in the synthesis of poly(3-hexylthiophene) with bromobutyl functional groups at the chain ends . Another approach involves the perbromination of 3-hexylthiophene followed by protection and bromine/fluorine exchange to create building blocks like 3-fluoro-4-hexylthiophene . These synthetic routes are crucial for tuning the electronic properties of the resulting polymers.

Molecular Structure Analysis

The molecular structure of poly(3-hexylthiophene) derivatives has been extensively studied. For instance, a structural model of regioregular poly(3-hexylthiophene) was obtained using electron diffraction analysis, revealing a monoclinic unit cell with space group P21/c . Infrared spectroscopy has been used to study the orientation of the thiophene ring in amorphous films, providing insights into the molecular orientation and its impact on device performance . Additionally, vibrational spectra of oligomer single crystals have been used to identify structural markers that distinguish between different phases of the material .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dihexylthiophene derivatives are primarily focused on polymerization to create semiconducting materials. For example, the copolymerization of 3-hexylthiophene with other monomers can lead to materials with extended optical absorption, which is beneficial for photovoltaic applications . The reactivity of functionalized poly(3-hexylthiophene) with living anionic polymers has also been explored to create novel block copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(3-hexylthiophene) derivatives are closely related to their molecular weight, regioregularity, and crystallinity. Fractionation of regioregular poly(3-hexylthiophene) into different molecular weights showed that higher molecular weights lead to increased conjugation length and a bathochromic shift in UV-vis-near-IR spectra . The regioregularity of the polymer chain is critical for achieving high-performance materials, as seen in the synthesis of head-to-tail regioregular poly(3-hexylthiophene) . The stacking behavior of these polymers in solution and solid-state has been studied using light scattering and X-ray crystallography, revealing insights into their aggregation and pi-stacking characteristics .

Safety And Hazards

3,4-Dihexylthiophene may cause long-lasting harmful effects to aquatic life. It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

3,4-Dihexylthiophene is used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications. It has shown to enhance the thermal stability of polythiophene: fullerene solar cells . This suggests potential future directions in the field of organic photovoltaics.

properties

IUPAC Name

3,4-dihexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRIIAIZQBBXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC=C1CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571972
Record name 3,4-Dihexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihexylthiophene

CAS RN

122107-04-4
Record name 3,4-Dihexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihexylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihexylthiophene
Reactant of Route 2
Reactant of Route 2
3,4-Dihexylthiophene
Reactant of Route 3
Reactant of Route 3
3,4-Dihexylthiophene
Reactant of Route 4
Reactant of Route 4
3,4-Dihexylthiophene
Reactant of Route 5
Reactant of Route 5
3,4-Dihexylthiophene
Reactant of Route 6
3,4-Dihexylthiophene

Citations

For This Compound
148
Citations
SH Hwang, SY Kang, S Yang, J Lee… - Journal of the American …, 2022 - ACS Publications
Precise size control of semiconducting nanomaterials from polymers is crucial for optoelectronic applications, but the low solubility of conjugated polymers makes this challenging. …
Number of citations: 14 pubs.acs.org
K Sivula, CK Luscombe, BC Thompson… - Journal of the …, 2006 - ACS Publications
Regioregularity has been shown to be an important aspect for the properties of poly(3-hexylthiophene) both in the pristine material and in bulk heterojunction photovoltaics with the …
Number of citations: 277 pubs.acs.org
LM Zhu, W Shi, RR Zhao, YL Cao, XP Ai, AW Lei… - Journal of …, 2013 - Elsevier
All-organic rechargeable batteries may have low cost, materials sustainability and environmental friendliness, particularly suitable for large scale electric energy storage applications. …
Number of citations: 32 www.sciencedirect.com
M Leclerc, FM Diaz, G Wegner - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Poly(3‐hexylthiophene) (PT6), poly(3‐octylthiophene) (PT8), poly(3‐decylthiophene) (PT10) and poly(3‐dodecylthiophene) (PT12) were synthesized by electrochemical and chemical …
Number of citations: 457 onlinelibrary.wiley.com
M Leclerc, G Daoust - Journal of the Chemical Society, Chemical …, 1990 - pubs.rsc.org
Chemical oxidation of 3,4-dialkylthiophenes gave non-planar polymers exhibiting reduced conductivities; however, decreasing the steric hindrance, by using alkoxy derivatives, led to …
Number of citations: 71 pubs.rsc.org
N Somanathan, G Wegner - Synthetic metals, 1995 - Elsevier
Polythiophenes substituted with hexyl, cyclohexyl and methyl at the 3 position, and poly(3,4-dihexylthiophene) were synthesized. The properties of the polymers were characterized for …
Number of citations: 15 www.sciencedirect.com
T Higashihara, HC Wu, T Mizobe, C Lu, M Ueda… - …, 2012 - ACS Publications
We report the synthesis, properties, and photovoltaic applications of new π-conjugated polymers having thiophene, 3,4-dihexylthiophene, and 1,3,4-oxadiazole (OXD) or 1,3,4-…
Number of citations: 38 pubs.acs.org
TD McCarley, Noble, CJ DuBois, RL McCarley - Macromolecules, 2001 - ACS Publications
Poly(3-hexylthiophene) synthesized by chemical oxidation with FeCl 3 was investigated with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) using either …
Number of citations: 60 pubs.acs.org
I Jestin, P Frère, N Mercier, E Levillain… - Journal of the …, 1998 - ACS Publications
Soluble thienylenevinylene oligomers based on 3,4-dihexylthiophene with chain length approaching 100 Å (16-mer) have been synthesized. Optical data obtained in solution and on …
Number of citations: 164 pubs.acs.org
SA Alvarado - 2015 - dialnet.unirioja.es
Summary Introduction The global challenge of sustainable development, clean energy and climate change needs to be pursued by development of energy technologies. Moreover the …
Number of citations: 0 dialnet.unirioja.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.